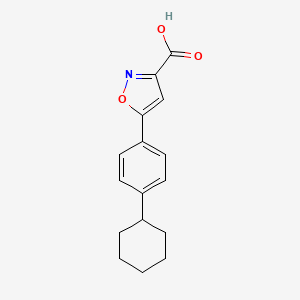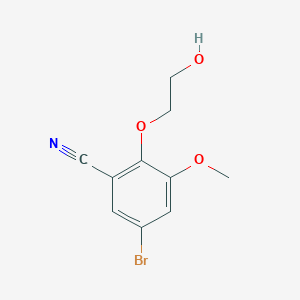
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid hydrochloride (Fmoc-L-Dap-OH.HCl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid hydrochloride (Fmoc-L-Dap-OH.HCl) is a useful research compound. Its molecular formula is C18H19ClN2O4 and its molecular weight is 362.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid hydrochloride (Fmoc-L-Dap-OH.HCl) is 362.1033348 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid hydrochloride (Fmoc-L-Dap-OH.HCl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid hydrochloride (Fmoc-L-Dap-OH.HCl) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Peptide Synthesis
Fmoc-Dap-OH.HCl serves as a valuable building block in peptide synthesis. Its Fmoc (Fluoren-9-ylmethoxy)carbonyl protecting group ensures stability during the synthesis process. Researchers use it to create peptide chains by coupling amino acids together. The compound’s stability at room temperature and in aqueous environments makes it an ideal coupling agent for peptide assembly .
Amino Acid Azides
Fmoc-Dap-OH.HCl can be converted into Fmoc amino acid azides. These azides are synthesized from the corresponding protected amino acid and sodium azide (NaN3). They remain stable at room temperature and are useful for peptide coupling reactions. Researchers employ them as versatile reagents in peptide chemistry .
Fluorescent Detection
Researchers utilize Fmoc-Dap-OH.HCl for fluorescent detection of amines. The Fmoc group imparts fluorescence, allowing sensitive detection and quantification of amine-containing compounds in biological samples.
Mechanism of Action
Target of Action
Fmoc-Dap-OH.HCl, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid hydrochloride, is primarily used as a protecting group for amines in peptide synthesis . It is also reported to be an effective inhibitor of amine oxidase , which plays a crucial role in the metabolism of biogenic amines .
Mode of Action
The Fmoc group in Fmoc-Dap-OH.HCl serves as a base-labile protecting group . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway involved in the action of Fmoc-Dap-OH.HCl is the peptide synthesis pathway . The Fmoc group acts as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids without unwanted side reactions .
Result of Action
The primary result of Fmoc-Dap-OH.HCl’s action is the protection of amines during peptide synthesis , allowing for the controlled addition of amino acids. After the peptide chain is assembled, the Fmoc group is removed, revealing the original amine group .
Action Environment
The action of Fmoc-Dap-OH.HCl is highly dependent on the pH of the environment . The Fmoc group is base-labile, meaning it is removed in the presence of a base. Therefore, the pH must be carefully controlled during peptide synthesis to ensure the Fmoc group is only removed when desired . Additionally, the compound should be stored at a temperature between 2-8°C .
properties
IUPAC Name |
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4.ClH/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22);1H/t16-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIUYXQXIOYBMD-NTISSMGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337282.png)

![5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337294.png)


![2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B6337306.png)
![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)





![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)](/img/structure/B6337387.png)